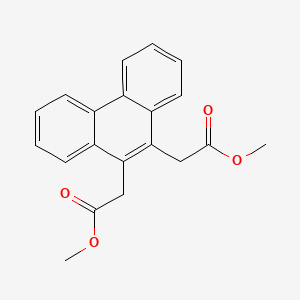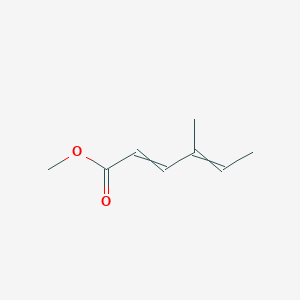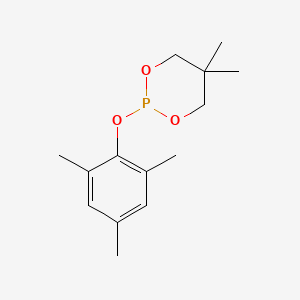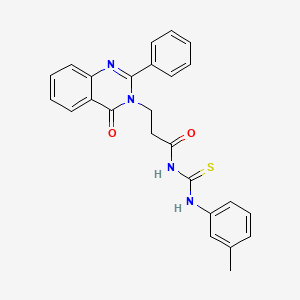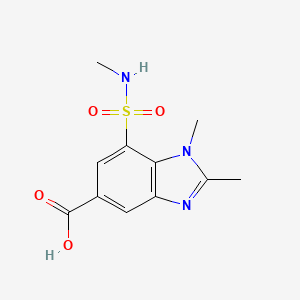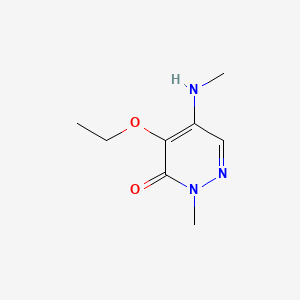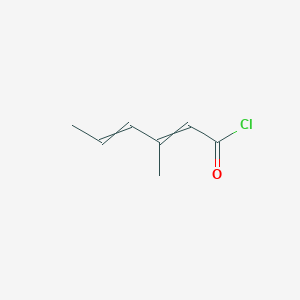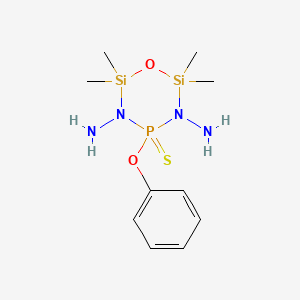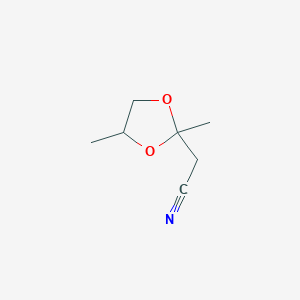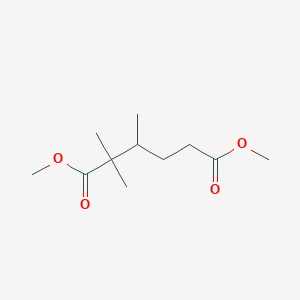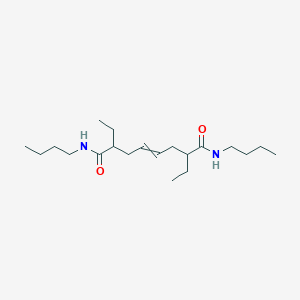
N~1~,N~8~-Dibutyl-2,7-diethyloct-4-enediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~8~-Dibutyl-2,7-diethyloct-4-enediamide is an organic compound with the molecular formula C20H38N2O2 It is a diamide derivative characterized by the presence of butyl and ethyl groups attached to an octenediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~8~-Dibutyl-2,7-diethyloct-4-enediamide typically involves the reaction of appropriate amines with octenedioic acid derivatives. One common method involves the condensation of dibutylamine with 2,7-diethyloct-4-enedioic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production of N1,N~8~-Dibutyl-2,7-diethyloct-4-enediamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Typically, the process includes steps such as the preparation of starting materials, reaction optimization, purification, and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~8~-Dibutyl-2,7-diethyloct-4-enediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: The amide groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace one or more substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines. Substitution reactions typically result in the formation of new amide derivatives or other substituted compounds.
Applications De Recherche Scientifique
N~1~,N~8~-Dibutyl-2,7-diethyloct-4-enediamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mécanisme D'action
The mechanism by which N1,N~8~-Dibutyl-2,7-diethyloct-4-enediamide exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions may involve hydrogen bonding, hydrophobic interactions, or covalent modifications, depending on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dibutyl-2,7-diethyloctanediamide: A similar compound with a saturated octane backbone instead of an unsaturated octene backbone.
N,N’-Diethyl-2,7-diethyloct-4-enediamide: A derivative with ethyl groups replacing the butyl groups.
N,N’-Dibutyl-2,7-dimethyloct-4-enediamide: A compound with methyl groups instead of ethyl groups.
Uniqueness
N~1~,N~8~-Dibutyl-2,7-diethyloct-4-enediamide is unique due to its specific combination of butyl and ethyl groups attached to an octenediamide backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
67546-73-0 |
|---|---|
Formule moléculaire |
C20H38N2O2 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
N,N'-dibutyl-2,7-diethyloct-4-enediamide |
InChI |
InChI=1S/C20H38N2O2/c1-5-9-15-21-19(23)17(7-3)13-11-12-14-18(8-4)20(24)22-16-10-6-2/h11-12,17-18H,5-10,13-16H2,1-4H3,(H,21,23)(H,22,24) |
Clé InChI |
ISJBNVMBTMTMJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C(CC)CC=CCC(CC)C(=O)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


